![molecular formula C20H28N4O3 B1448387 1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine CAS No. 1308645-70-6](/img/structure/B1448387.png)
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine
Overview
Description
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine (1-t-BOC-4-PEP) is a synthetic compound with a wide range of applications in scientific research. It is a substituted piperazine derivative with a 1-tert-butoxycarbonyl group and a 4-(2-(pyrazol-3-yl)phethoxy)ethyl group. It has been used in a variety of research fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogous Compounds : Compounds similar to "1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine" have been synthesized for various purposes. For instance, tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a diketopiperazine derivative, was synthesized and its crystal structure established (Liu et al., 2012).
Regioselectivity in Synthesis : Studies on the regioselectivity of similar compounds, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, contribute to understanding how substituents affect the chemical properties and reactions of these compounds (Martins et al., 2012).
Heterocyclization Reactions : Research on the heterocyclization reactions of azinoisocyanates, including compounds with tert-butoxycarbonyl groups, sheds light on the potential chemical behaviors and applications of similar structures (Lee et al., 1999).
Biological and Pharmacological Applications
Antibacterial Activity : Derivatives of similar structures have been synthesized and evaluated for their antibacterial activity, indicating potential medicinal applications (Prasad, 2021).
Enzymatic Activity : Compounds like ethyl 5-(4-oxo-1-phenyl-l,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate have shown potential in increasing the reactivity of specific enzymes, suggesting applications in biochemistry and pharmacology (Abd & Awas, 2008).
Material Science and Sensor Development
Ratiometric Fluorescent Sensors : Research into hydroxypyrazole-based ligands, including tert-butyl derivatives, has led to the development of sensors for ions like Zn(II), showcasing the compound's potential in material sciences and sensor technology (Formica et al., 2018).
Solid and Solution Phase Synthesis : The development of new reagents for the synthesis of protected guanidines from amines, involving tert-butoxycarbonyl derivatives, indicates their utility in complex chemical synthesis processes (Yong et al., 1999).
properties
IUPAC Name |
tert-butyl 4-[2-[3-(1H-pyrazol-5-yl)phenoxy]ethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)13-14-26-17-6-4-5-16(15-17)18-7-8-21-22-18/h4-8,15H,9-14H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOKOSMTRXOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.